molecular formula C17H12F3N5O4 B2674515 methyl 4-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamido)benzoate CAS No. 1396865-37-4

methyl 4-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamido)benzoate

Cat. No.: B2674515
CAS No.: 1396865-37-4
M. Wt: 407.309
InChI Key: MBLCKTCXCXINSO-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamido)benzoate is a complex organic compound featuring a trifluoromethoxy group, a tetrazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamido)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The trifluoromethoxy group can be oxidized under specific conditions.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trifluoromethoxy group could yield a trifluoromethyl ketone, while reduction of the ester group would produce the corresponding alcohol.

Scientific Research Applications

Methyl 4-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamido)benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions. These features contribute to the compound’s overall biological activity and effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamido)benzoate is unique due to the combination of its trifluoromethoxy group, tetrazole ring, and benzoate ester. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

methyl 4-[[2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N5O4/c1-28-16(27)10-2-4-11(5-3-10)21-15(26)14-22-24-25(23-14)12-6-8-13(9-7-12)29-17(18,19)20/h2-9H,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLCKTCXCXINSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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